Product packaging for 4-(3-Chlorophenyl)-3-methoxybenzoic acid(Cat. No.:CAS No. 1261990-70-8)

4-(3-Chlorophenyl)-3-methoxybenzoic acid

Cat. No.: B3095264
CAS No.: 1261990-70-8
M. Wt: 262.69 g/mol
InChI Key: PXYNDEOKVAMEIZ-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-3-methoxybenzoic acid is a high-purity benzoic acid derivative intended for research and development applications in chemical and pharmaceutical laboratories. This compound serves as a versatile chemical intermediate and building block in organic synthesis. Its molecular structure, featuring a benzoic acid core substituted with a 3-chlorophenyl group and a methoxy group, makes it a candidate for use in medicinal chemistry, particularly in the design and synthesis of novel small molecules. Related methoxybenzoic acid derivatives have been investigated for their potential to interact with biological targets, such as the epidermal growth factor receptor (EGFR) tyrosine kinase allosteric site, highlighting the value of this chemical class in drug discovery efforts . As a supplier, we ensure the compound is characterized and quality-controlled for research purposes. It is strictly for laboratory use and is classified as "For Research Use Only." This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) and handle the material with appropriate personal protective equipment, adhering to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11ClO3 B3095264 4-(3-Chlorophenyl)-3-methoxybenzoic acid CAS No. 1261990-70-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-chlorophenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-13-8-10(14(16)17)5-6-12(13)9-3-2-4-11(15)7-9/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYNDEOKVAMEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689556
Record name 3'-Chloro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261990-70-8
Record name 3'-Chloro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies and Chemical Transformations of 4 3 Chlorophenyl 3 Methoxybenzoic Acid and Analogues

Retrosynthetic Analysis of 4-(3-Chlorophenyl)-3-methoxybenzoic acid

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. scitepress.orgresearchgate.net For this compound, the analysis identifies several key disconnections.

The most logical primary disconnection is the C-C bond between the two phenyl rings (Disconnection A). This is a common strategy for biphenyl (B1667301) compounds and points towards cross-coupling reactions. This disconnection yields two key synthons: a 3-methoxyphenyl-4-carboxylic acid synthon and a 3-chlorophenyl synthon. These correspond to readily available synthetic equivalents, such as 4-bromo-3-methoxybenzoic acid and (3-chlorophenyl)boronic acid for a Suzuki-Miyaura coupling.

A second strategic disconnection can be made at the bond between the carboxyl group and the phenyl ring (Disconnection B). This approach suggests forming the carboxylic acid late in the synthesis from a precursor, such as a methyl group (via oxidation) or a halide (via carboxylation). This pathway would involve first synthesizing the 4-(3-chlorophenyl)-3-methoxytoluene or a corresponding aryl halide intermediate.

Classical Synthetic Routes to this compound and Related Structures

Classical methods for constructing the target molecule and its analogues rely on well-established, powerful reactions for forming the core biphenyl structure and introducing the necessary functional groups.

The formation of the aryl-aryl bond is the cornerstone of the synthesis. Transition-metal-catalyzed cross-coupling reactions are the most effective methods for this transformation.

Suzuki-Miyaura Coupling : This is one of the most widely used methods for biphenyl synthesis due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of boronic acids. The synthesis of a biphenyl carboxylic acid derivative can be achieved by coupling an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. acs.org For the target molecule, this would typically involve the reaction of 4-bromo-3-methoxybenzoic acid with (3-chlorophenyl)boronic acid, catalyzed by a palladium complex like Pd(PPh₃)₄.

Heck Reaction : The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base. wikipedia.orgthermofisher.com To form a biphenyl structure, this would involve the reaction of an aryl halide (e.g., 1-bromo-3-chlorobenzene) with a styrene (B11656) derivative, although this is a less direct route to the specific target molecule compared to the Suzuki coupling. The reaction is tolerant of many functional groups, including carboxylic acids. thermofisher.comorganic-chemistry.org

Ullmann Reaction : The classical Ullmann reaction involves the copper-mediated coupling of two aryl halide molecules at high temperatures. wikipedia.orgorganic-chemistry.org While effective for synthesizing symmetrical biphenyls, unsymmetrical couplings can be challenging and often require one component to be in large excess. wikipedia.org Modern variations using copper catalysts with specific ligands have improved the scope and mildness of this reaction for forming C-C bonds. zjut.edu.cnorganic-chemistry.org

Table 1: Comparison of Major Coupling Reactions for Biphenyl Synthesis

Reaction Catalyst Coupling Partners Key Advantages Key Disadvantages
Suzuki-Miyaura Palladium Aryl Halide/Triflate + Arylboronic Acid/Ester Mild conditions, high functional group tolerance, commercially available reagents. acs.org Boronic acids can be unstable; removal of boron-containing byproducts.
Heck Palladium Aryl Halide/Triflate + Alkene Good functional group tolerance, no need for organometallic reagents. thermofisher.comlibretexts.org Often results in a styrenic intermediate needing further steps; regioselectivity can be an issue. wikipedia.org
Ullmann Copper Two Aryl Halides Useful for electron-deficient aryl halides; often lower cost catalyst. organic-chemistry.orgmdpi.com Harsh reaction conditions (high temp); often poor yields for unsymmetrical products in classical variant. wikipedia.org

The carboxylic acid moiety can be introduced either before or after the biphenyl core is assembled.

Oxidation of an Alkyl Group : A common and robust method is the oxidation of a methyl group attached to the aromatic ring. Potent oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can convert an aryl methyl group to a carboxylic acid. google.commnstate.edu For instance, 4-(3-chlorophenyl)-3-methoxytoluene could be synthesized first via a coupling reaction, followed by oxidation of the methyl group to yield the final product. The conditions must be chosen carefully to avoid oxidation of other sensitive parts of the molecule.

Carboxylation of Aryl Halides : This method involves the direct introduction of a -COOH group by reacting an organometallic intermediate (derived from an aryl halide) with carbon dioxide (CO₂). This can be achieved by forming a Grignard or organolithium reagent from an aryl bromide or iodide, followed by quenching with dry ice (solid CO₂). mnstate.edu More recently, transition-metal-catalyzed carboxylation reactions using CO₂ have been developed. Nickel-catalyzed nih.govacs.org and palladium-catalyzed acs.orggoogle.com systems allow for the carboxylation of aryl chlorides and bromides under milder conditions, offering an alternative to the use of stoichiometric organometallic reagents.

Table 2: Selected Methods for Introduction of a Carboxyl Group

Method Precursor Reagents Description
Alkyl Group Oxidation Aryl-CH₃ KMnO₄ or K₂Cr₂O₇/H₂SO₄ Strong oxidation converts the benzylic methyl group to a carboxylic acid. google.comreddit.com
Grignard Carboxylation Aryl-Br 1. Mg, ether; 2. CO₂ (dry ice) Forms a Grignard reagent which then acts as a nucleophile to attack CO₂. mnstate.edu
Nickel-Catalyzed Carboxylation Aryl-Cl Ni catalyst, Mn or Zn reductant, CO₂ A catalytic method that converts aryl chlorides to carboxylic acids under relatively mild conditions. acs.orgorganic-chemistry.org
Palladium-Catalyzed Carboxylation Aryl-Br Pd catalyst, photoredox catalyst, CO₂ A visible-light-driven method that avoids stoichiometric metallic reductants. acs.org

Achieving the correct substitution pattern (regiochemistry) is critical. The placement of the methoxy (B1213986) and chloro groups is typically controlled by the choice of starting materials where these substituents are already in place.

For the methoxybenzoic acid portion, a common starting material is derived from vanillin (B372448) or vanillic acid (4-hydroxy-3-methoxybenzoic acid), which are readily available bio-based chemicals. mdpi.comrsc.org The hydroxyl group can be converted to a leaving group (e.g., bromide or triflate) to participate in coupling reactions. Alternatively, methoxylation of a corresponding hydroxybenzoic acid derivative can be achieved using reagents like dimethyl sulfate (B86663) or methyl iodide with a base. google.com

The regioselectivity of introducing substituents is governed by the directing effects of the functional groups already present on the aromatic ring. For example, in 2-methoxybenzoic acid, the carboxylate group directs ortho-metalation, allowing for regioselective substitution at the C3 or C6 positions depending on the base system used. organic-chemistry.orgbohrium.com Similarly, electrophilic chlorination of a substituted benzoic acid would be directed by the existing methoxy (ortho-, para-directing) and carboxyl (meta-directing) groups, although direct chlorination at a late stage can be complex and lead to mixtures of isomers. Therefore, using a pre-functionalized starting material like 3-chloroaniline (B41212) or 1-bromo-3-chlorobenzene (B44181) is the most straightforward approach to ensure the correct placement of the chlorine atom.

Modern Catalytic Approaches in the Synthesis of Substituted Benzoic Acids

Recent advances in catalysis have focused on increasing efficiency and reducing waste by directly functionalizing C-H bonds, bypassing the need for pre-functionalized starting materials like halides or organometallics.

C-H activation/functionalization is a powerful strategy for forming C-C or C-X bonds directly from ubiquitous C-H bonds. rsc.orgacs.org

For Biphenyl Formation : Direct dehydrogenative coupling of two arenes via C-H activation can form a biphenyl linkage. researchgate.net Palladium catalysts are often used for this transformation, which represents a highly atom-economical alternative to traditional cross-coupling reactions. rsc.org For example, a substituted benzoic acid could potentially be coupled directly with 1-chlorobenzene using a suitable catalytic system that selectively activates the C-H bonds at the desired positions.

For Substituent Introduction : The carboxyl group in benzoic acid can act as a directing group to guide the regioselective functionalization of ortho C-H bonds. nih.govacs.org While ortho-functionalization is common, recent developments have enabled the more challenging meta-C-H functionalization of benzoic acid derivatives using specialized directing templates. nih.govresearchgate.net These methods provide novel and efficient pathways to complex substituted aromatic compounds by allowing for the late-stage introduction of functional groups directly onto the aromatic core, which can significantly shorten synthetic sequences.

Stereoselective Synthesis of Chiral Analogues (if applicable)

The concept of stereoselective synthesis for biphenyl compounds is intrinsically linked to the phenomenon of atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual enantiomers. In the context of biphenyls, this typically occurs when bulky substituents are present in the ortho positions of both phenyl rings. These ortho substituents sterically clash in the planar transition state of rotation, thereby creating a significant energy barrier.

For this compound, the substituents on the biphenyl core are located at the meta and para positions. The absence of ortho substituents means that the energy barrier for rotation around the central carbon-carbon single bond is relatively low. Consequently, at ambient temperatures, free rotation occurs, and the molecule does not exhibit stable atropisomerism. Therefore, stereoselective synthesis to isolate stable chiral enantiomers of this compound itself is not applicable.

However, it is conceivable to design chiral analogues by introducing bulky groups at the ortho positions of either or both phenyl rings of the parent compound. For instance, the introduction of substituents ortho to the carboxylic acid group or ortho to the chloro group could sufficiently restrict rotation to permit the existence of stable atropisomers. The synthesis of such chiral analogues would then necessitate stereoselective methods, such as asymmetric cross-coupling reactions or resolution of a racemic mixture.

Derivatization Strategies of this compound

The chemical reactivity of this compound is primarily centered around its three key functional components: the carboxylic acid group, the chlorophenyl moiety, and the methoxy group. Each of these sites offers opportunities for derivatization to generate a library of analogues with diverse physicochemical and biological properties.

The carboxylic acid group is a prime target for derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for modulating properties such as solubility, lipophilicity, and metabolic stability.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a classic approach. masterorganicchemistry.combyjus.com Given the potential for some steric hindrance from the adjacent methoxy group, alternative methods employing coupling agents may be more efficient. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate ester formation under milder conditions. mdpi.com

Reaction Reagents and Conditions Product Type Potential Advantages
Fischer-Speier EsterificationAlcohol (R-OH), H₂SO₄ (cat.), heatAlkyl/Aryl EsterCost-effective for simple alcohols
DCC/EDC CouplingAlcohol (R-OH), DCC or EDC, DMAP (cat.)Alkyl/Aryl EsterMilder conditions, suitable for sensitive substrates
Acyl Chloride Formation followed by AlcoholysisSOCl₂ or (COCl)₂, then Alcohol (R-OH)Alkyl/Aryl EsterHigh reactivity, suitable for hindered alcohols

Amidation: The synthesis of amides from this compound can be accomplished by reacting it with a primary or secondary amine. Similar to esterification, direct thermal condensation with amines is possible but often requires harsh conditions. mdpi.com More commonly, the carboxylic acid is first activated. This can be achieved by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine. Alternatively, peptide coupling reagents are widely used to facilitate amide bond formation under mild conditions, which is particularly important for preserving the integrity of complex amine substrates. organic-chemistry.org A variety of such reagents are available, including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole). lookchemmall.com

Reaction Reagents and Conditions Product Type Potential Advantages
Acyl Chloride Formation followed by AminolysisSOCl₂ or (COCl)₂, then Amine (R-NH₂)Primary/Secondary AmideHigh reactivity, broad amine scope
Peptide CouplingAmine (R-NH₂), HATU/HOBt, basePrimary/Secondary AmideMild conditions, minimizes racemization for chiral amines
Boron-based CatalysisAmine (R-NH₂), Boronic acid catalystPrimary/Secondary AmideAvoids stoichiometric activating agents

The chlorine atom on the phenyl ring serves as a handle for various transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. mdpi.comresearchgate.net The chloro group of a derivative of this compound (for instance, its methyl ester to protect the carboxylic acid) can be coupled with a variety of organoboron reagents, such as boronic acids or boronic esters. This allows for the introduction of alkyl, alkenyl, alkynyl, or aryl groups at this position, significantly expanding the structural diversity of the analogues. researchgate.netmdpi.com

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction that is highly effective for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org The chloro group can be reacted with a wide range of primary and secondary amines, including anilines and heterocyclic amines, to generate the corresponding amino-substituted biphenyl derivatives. youtube.comorganic-chemistry.orgyoutube.com This reaction is particularly valuable for synthesizing compounds with potential applications in materials science and medicinal chemistry.

Nucleophilic Aromatic Substitution (SNAr): While aryl chlorides are generally unreactive towards nucleophilic substitution, the reaction can be facilitated if the aromatic ring is activated by strongly electron-withdrawing groups. masterorganicchemistry.comlibretexts.org In the case of the 3-chlorophenyl ring, the presence of other substituents would influence its reactivity. If suitable activating groups were present, the chloro atom could potentially be displaced by strong nucleophiles like alkoxides, thiolates, or amines under specific conditions. nih.govlibretexts.org

Reaction Typical Reagents Functional Group Introduced
Suzuki-Miyaura CouplingAryl/Alkyl Boronic Acid, Pd catalyst, BaseAryl, Alkyl, etc.
Buchwald-Hartwig AminationPrimary/Secondary Amine, Pd catalyst, BaseAmino group
Nucleophilic Aromatic SubstitutionStrong Nucleophile (e.g., NaOMe, NaSMe)Alkoxy, Thioether, etc.

The methoxy group (-OCH₃) is a common functional group in bioactive molecules and can be chemically transformed to further diversify the analogues.

Demethylation: The most common transformation of a methoxy group on an aromatic ring is its cleavage to the corresponding phenol (B47542) (a hydroxyl group). This is typically achieved using strong reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr). rsc.org The resulting phenol can then serve as a precursor for further functionalization, such as etherification or esterification at the phenolic hydroxyl group. Selective demethylation can sometimes be achieved based on the substitution pattern of the aromatic ring. For instance, enzymatic methods or specific reagents might favor demethylation at certain positions over others. rsc.orggoogle.com The presence of an ortho-carboxylic acid can sometimes facilitate demethylation under specific conditions due to intramolecular interactions. thieme-connect.com

Method Reagents Product Notes
Lewis Acid CleavageBBr₃, AlCl₃PhenolGenerally effective but can be harsh
Strong Acid CleavageHBr, HIPhenolRequires high temperatures
Nucleophilic CleavageThiolates (e.g., EtSNa) in aprotic solventPhenolMilder conditions for some substrates

The resulting phenol can be subsequently alkylated to introduce different ether functionalities or acylated to form esters, providing another layer of structural diversification.

Iii. Advanced Spectroscopic and Chromatographic Characterization of 4 3 Chlorophenyl 3 Methoxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 4-(3-Chlorophenyl)-3-methoxybenzoic acid. Through the analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR spectra, the exact placement of each atom and the connectivity between them can be unequivocally established.

¹H NMR spectroscopy provides information on the chemical environment and coupling interactions of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the methoxy (B1213986) group protons, and the acidic proton of the carboxylic acid. The protons on the benzoic acid ring typically appear as a set of three signals, while the protons on the 3-chlorophenyl ring exhibit a characteristic pattern of four signals. A sharp singlet corresponding to the three protons of the methoxy group would be observed, typically in the range of 3.8-4.0 ppm. The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

¹³C NMR spectroscopy details the carbon framework of the molecule. The spectrum for this compound would display signals for each unique carbon atom. This includes the carbonyl carbon of the carboxylic acid (typically >165 ppm), the carbons of the two aromatic rings (generally between 110-160 ppm), and the methoxy carbon (around 55-60 ppm). The carbon atoms attached to the chlorine and methoxy groups, as well as the carbons at the biphenyl (B1667301) linkage, would have characteristic chemical shifts influenced by these substituents.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to confirm the assignments made from 1D spectra. A COSY spectrum would show correlations between adjacent protons, helping to piece together the spin systems of the two aromatic rings. An HSQC spectrum correlates each proton with its directly attached carbon atom, providing definitive C-H connectivity information and resolving any ambiguities in the ¹H and ¹³C assignments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Carboxylic Acid (-COOH) >10.0 Broad Singlet
Aromatic Protons 7.0 - 8.0 Multiplets

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl (-COOH) >165
Aromatic C-O 155 - 160
Aromatic C-Cl 130 - 135
Quaternary Aromatic Carbons 125 - 145
Aromatic C-H 110 - 130

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRMS)

Mass Spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the compound's molecular formula, C₁₄H₁₁ClO₃.

The mass spectrum would show a prominent molecular ion peak ([M]⁺ or [M-H]⁻ depending on the ionization mode). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic isotopic pattern, with a primary peak (M) and a secondary peak (M+2) of about one-third the intensity. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural confirmation. Common fragmentation pathways for benzoic acid derivatives include the loss of the carboxylic acid group (CO₂H) or parts thereof, such as H₂O or CO. For this specific compound, cleavage of the bond between the two phenyl rings could also be observed, generating fragment ions corresponding to the chlorophenyl and methoxybenzoic acid moieties.

Table 3: Key Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₄H₁₁ClO₃
Exact Mass (for ³⁵Cl) 262.040
Molecular Weight 262.69

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. A sharp, strong absorption around 1680-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. The C-O stretching of the acid and the methoxy group would appear in the 1200-1300 cm⁻¹ region, while the C-Cl stretch would be observed in the fingerprint region, typically between 600-800 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The conjugated system, comprising two phenyl rings, a carbonyl group, and a methoxy group, is expected to absorb UV light. The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would likely show one or more strong absorption bands (λₘₐₓ) in the UV region, corresponding to π→π* transitions within the aromatic system.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 2500 - 3300 (broad)
Carbonyl C=O Stretch 1680 - 1710
Aromatic Rings C=C Stretch 1450 - 1600
Carboxylic Acid / Methoxy C-O Stretch 1200 - 1300

Chromatographic Methods for Purity Assessment and Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, typically using a C18 column, is well-suited for this analysis. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with formic or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run under isocratic or gradient conditions. Detection is commonly performed using a UV detector set at a wavelength where the compound strongly absorbs. The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram. This method can effectively separate the target compound from starting materials, by-products, and other impurities. ekb.eg

While this compound itself is not sufficiently volatile for direct GC analysis, it can be analyzed after conversion to a more volatile derivative, such as its methyl ester. Derivatization is typically achieved by reacting the acid with an agent like diazomethane (B1218177) or by heating with methanol and an acid catalyst. The resulting methyl ester can then be analyzed by GC-MS. This technique is particularly useful for identifying volatile impurities that might not be detected by HPLC. The gas chromatogram separates the components of the mixture, and the mass spectrometer provides identification of each component based on its mass spectrum and fragmentation pattern.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions in real-time. researchgate.net During the synthesis of this compound, small aliquots of the reaction mixture can be spotted onto a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in an appropriate solvent system. By comparing the spots of the reaction mixture with spots of the starting materials, the disappearance of reactants and the appearance of the product can be visualized, often under UV light. mdpi.com The relative positions of the spots (Rf values) indicate the progress of the reaction, signaling when it has reached completion.

X-ray Crystallography for Solid-State Structural Determination

Comprehensive searches of scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the solid-state structure of this compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and key intramolecular bond lengths and angles is not publicly available at this time.

The determination of a molecule's three-dimensional structure through single-crystal X-ray diffraction is a definitive analytical technique. This method provides precise information on the spatial arrangement of atoms within the crystal lattice, offering insights into molecular conformation, intermolecular interactions such as hydrogen bonding, and packing arrangements in the solid state. Such data is invaluable for understanding the physical and chemical properties of a compound and for computational modeling studies.

While crystallographic data for structurally related compounds, including various substituted benzoic acid derivatives, are available, direct extrapolation of these findings to predict the precise crystal structure of this compound would be speculative. The specific combination and substitution pattern of the chlorophenyl and methoxy groups are expected to uniquely influence the resulting crystal packing and molecular conformation.

Further research involving the synthesis of a single crystal of this compound and subsequent analysis by X-ray diffraction would be required to elucidate its solid-state structure and provide the detailed crystallographic parameters.

Iv. Structure Activity Relationship Sar Insights for 4 3 Chlorophenyl 3 Methoxybenzoic Acid and Its Congeners

Methodological Approaches to SAR Studies

The investigation of SAR for biphenyl (B1667301) carboxylic acids and related derivatives employs a combination of computational and experimental techniques to build predictive models and rationalize observed biological activities.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are a cornerstone of SAR analysis, establishing a mathematical correlation between the chemical properties of a series of compounds and their biological activities. For biphenyl derivatives, 2D-QSAR models often use topological descriptors to design new analogues with potentially enhanced activity. medcraveonline.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by mapping the steric and electrostatic fields of molecules to their activity, offering insights into the spatial requirements for optimal target interaction. medcraveonline.com

Molecular Docking: This computational technique predicts the preferred orientation of a molecule (ligand) when bound to a biological target, such as an enzyme or receptor. researchgate.netrri.res.innih.govrri.res.in For biphenyl carboxylic acids, docking studies help visualize how the different parts of the molecule, including the carboxylate, the halogenated ring, and the methoxy-substituted ring, fit into the binding pocket. These studies can reveal key interactions like hydrogen bonds, salt bridges, and hydrophobic contacts, explaining why certain substitution patterns lead to higher affinity. researchgate.netnih.govresearchgate.net

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (pharmacophoric features) necessary for biological activity. For non-steroidal anti-inflammatory drugs (NSAIDs), a common pharmacophore includes aromatic rings and an acidic center, a pattern present in 4-(3-Chlorophenyl)-3-methoxybenzoic acid. medcraveonline.com

Experimental Validation: Computational predictions are validated through the synthesis and biological evaluation of new analogues. nih.gov Techniques like X-ray crystallography of ligand-protein complexes can provide definitive evidence of the binding mode, confirming or refining the computational models.

These methodologies collectively allow researchers to understand the intricate relationship between molecular structure and biological function, guiding the rational design of more potent and selective compounds.

Impact of Substitution Patterns on Molecular Recognition

The specific arrangement of the chlorine, methoxy (B1213986), and carboxyl groups on the biphenyl scaffold of this compound is critical for its interaction with biological targets.

The chlorine atom, as a halogen substituent, exerts a significant influence through its electronic and steric properties. Its placement on the phenyl ring is a key determinant of activity.

Positional Importance: The position of the chlorine atom dictates its impact. In the case of this compound, the chlorine is at the meta position of the second phenyl ring.

Ortho-substitution: An ortho-chloro substituent can introduce steric hindrance that forces the two phenyl rings to twist relative to each other (increasing the dihedral angle), which can be crucial for fitting into a specific binding pocket. slideshare.net

Meta-substitution: A meta substituent, as in the title compound, primarily exerts an electronic effect without causing significant steric clash with the other ring. This placement can be crucial for avoiding negative interactions while still modulating the electronic properties of the ring system.

Para-substitution: A para substituent is generally well-tolerated and can extend into a deeper pocket of the binding site. However, studies on polychlorinated biphenyls (PCBs) have shown that the specific pattern of chlorination, rather than just the number of chlorine atoms, has a greater influence on biological activity and metabolism. nih.govnih.gov

The strategic placement of a chlorine atom can prevent metabolic hydroxylation at that position, increasing the compound's metabolic stability. researchgate.net SAR studies on various bioactive molecules have repeatedly shown that introducing a chlorine atom at a specific position can substantially improve biological activity. researchgate.net

Chlorine PositionPrimary EffectPotential Impact on Molecular Recognition
OrthoSteric Hindrance, Electron WithdrawalInduces ring twisting (atropisomerism), may improve or hinder binding pocket fit.
MetaElectron WithdrawalModulates ring electronics with minimal steric impact on ring conformation.
ParaElectron Withdrawal, LipophilicityCan interact with deeper regions of the binding site, enhances hydrophobic interactions.

The methoxy (-OCH₃) group is a versatile substituent that can significantly influence a molecule's properties through both electronic and steric effects, as well as its ability to form hydrogen bonds. nih.gov

Electronic and Physicochemical Properties: On an aromatic ring, the methoxy group acts as a strong electron-donating group through resonance, increasing the electron density of the ring. nih.gov It is considered a non-lipophilic substituent, which is advantageous in drug design for improving binding affinity without increasing the risk of poor pharmacokinetic properties. tandfonline.com The oxygen atom in the methoxy group is a hydrogen bond acceptor, providing a potential interaction point with hydrogen bond donors (like -NH or -OH groups) in a receptor's active site. tandfonline.com

Positional Effects:

In this compound, the methoxy group is at the meta position relative to the carboxyl group and ortho to the other phenyl ring.

Meta-Position (to COOH): At the meta position, the methoxy group's electron-donating resonance effect does not extend to the carboxyl group, but its inductive electron-withdrawing effect can slightly increase the acidity of the benzoic acid compared to an unsubstituted one. researchgate.net

Ortho-Position (to Phenyl): Its position ortho to the biphenyl linkage can influence the rotational barrier between the two rings, although its effect is much smaller than that of bulkier groups. DFT studies on related molecules suggest that an ortho-methoxy group can engage in weak non-covalent interactions that stabilize certain conformations. mdpi.com

Studies on other classes of molecules have shown that an electron-donating methoxy group can favor affinity for specific receptors. nih.gov The strategic placement of methoxy groups is a common tactic in medicinal chemistry to fine-tune a ligand's binding, physicochemical, and pharmacokinetic properties. nih.gov

The carboxylic acid (-COOH) moiety is a critical functional group in many biologically active molecules, including numerous NSAIDs.

Role in Molecular Recognition: As an acidic group, it is typically ionized at physiological pH, forming a carboxylate anion (-COO⁻). This negative charge is a key feature for forming strong ionic interactions (salt bridges) with positively charged amino acid residues like arginine or lysine (B10760008) in a binding pocket. nih.gov The oxygen atoms can also act as powerful hydrogen bond acceptors. The position of the carboxyl group is often crucial; for instance, in some sirtuin inhibitors, the carboxyl and another functional group must be in a para arrangement for activity. nih.gov

Derivatization and Bioisosterism: Modifying the carboxyl group is a common strategy to alter a compound's properties.

Esters and Amides: Conversion to esters or amides neutralizes the charge, which can improve cell membrane permeability. However, this often comes at the cost of losing the key ionic interaction, potentially reducing activity unless the derivative acts as a prodrug that is hydrolyzed back to the carboxylic acid in vivo. tandfonline.com

Bioisosteres: Replacing the carboxylic acid with a bioisostere, such as a tetrazole ring, can maintain the acidic character and spatial orientation while potentially improving metabolic stability or oral bioavailability. nih.gov

The presence of a carboxyl group is often associated with the ulcerogenic side effects of NSAIDs, which has driven research into non-acidic derivatives or compounds with alternative acidic centers. medcraveonline.com Therefore, derivatization of the carboxyl group is a key aspect of SAR studies aimed at optimizing both potency and safety. nih.gov

Stereochemical Considerations in Structure-Activity Relationships (if applicable)

Stereochemistry becomes a critical factor in SAR when a molecule can exist as different, non-superimposable 3D structures (stereoisomers). For biphenyl derivatives, the most relevant form of stereoisomerism is atropisomerism .

Atropisomerism occurs when rotation around a single bond (in this case, the bond connecting the two phenyl rings) is sufficiently hindered, allowing for the isolation of stable rotational isomers (atropisomers). pharmaguideline.comnih.gov This restricted rotation is typically caused by the presence of bulky substituents at the ortho positions (positions 2, 6, 2', and 6') of the biphenyl rings. slideshare.netyoutube.com If at least three of the four ortho positions are occupied by large groups (e.g., nitro, carboxyl, or halogen groups larger than fluorine), the steric clash can create a high energy barrier to rotation, leading to stable, chiral atropisomers. slideshare.netyoutube.com

In the specific case of This compound , all four ortho positions on the biphenyl scaffold are occupied by hydrogen atoms. Hydrogen is the smallest atom and does not provide enough steric bulk to significantly restrict rotation around the C-C single bond under normal conditions. slideshare.net Therefore, this compound is not expected to exhibit stable atropisomerism and is considered achiral.

Stereochemical considerations would become highly relevant for congeners of this compound if bulky substituents were introduced at the ortho positions. In such cases, the individual atropisomers could have vastly different biological activities, as they would present different 3D shapes to the biological target. nih.gov

Comparative Analysis with Other Benzoic Acid Derivatives

The biological activity profile of this compound can be understood by comparing its structure to other, simpler benzoic acid derivatives.

Comparison with Benzoic Acid: The parent structure, benzoic acid, is a weak inhibitor of some enzymes. aip.org The addition of the 3-methoxy and 4-(3-chlorophenyl) substituents dramatically increases the size, lipophilicity, and electronic complexity of the molecule, suggesting it would interact with biological targets very differently and likely with higher specificity and potency.

Comparison with Salicylic (B10762653) Acid Derivatives: Salicylic acid (2-hydroxybenzoic acid) is a well-known bioactive compound and the basis for aspirin. SAR studies on salicylic acid analogues have shown that the 2-hydroxybenzoic acid moiety is a key "warhead" for inhibiting certain enzymes like SIRT5. nih.gov While this compound lacks the ortho-hydroxyl group, the presence of the carboxylic acid on an aromatic scaffold is a shared feature. The large biphenyl structure of the title compound would likely target different binding sites than smaller salicylic acid derivatives. nih.gov

Comparison with NSAIDs (e.g., Flurbiprofen): Flurbiprofen (B1673479) is an NSAID that also possesses a biphenyl carboxylic acid core. A key difference is the substitution pattern. The activity of flurbiprofen and its analogues is highly dependent on the substituents on the biphenyl rings. researchgate.net The this compound structure, with its specific chlorine and methoxy placements, would be expected to have a distinct profile of activity and selectivity, for instance, towards different cyclooxygenase (COX) isoforms or other targets.

Impact of Individual Substituents:

Chlorobenzoic acids: The presence of a chlorine atom generally increases lipophilicity and can modulate activity based on its position.

Methoxybenzoic acids: The methoxy group's electron-donating nature and hydrogen-bonding capability can enhance binding. aip.org For example, 2,3-dimethoxybenzoic acid and 3,4,5-trimethoxybenzoic acid have been shown to be inhibitors of carbonic anhydrase. aip.org

The combination of a methoxy group, a chloro-substituted phenyl ring, and a carboxylic acid creates a unique molecule whose activity is a synergistic result of these individual components, distinguishing it from simpler substituted benzoic acids.

CompoundKey Structural FeaturesGeneral SAR Insights
Benzoic AcidSingle aromatic ring with a carboxyl group.Baseline structure, often low activity.
Salicylic AcidOrtho-hydroxyl group in addition to carboxyl.Hydroxyl group is critical for activity in certain targets (e.g., COX, SIRT5). nih.gov
FlurbiprofenBiphenyl core with fluoro and methyl groups.A potent NSAID; activity is sensitive to substitution on the biphenyl rings. researchgate.net
This compoundBiphenyl core, meta-chloro, meta-methoxy, para-carboxyl.Combines increased lipophilicity (Cl), H-bond accepting ability (OCH₃), and an acidic center (COOH) for multi-point interactions.

V. Computational and Theoretical Chemistry Investigations of 4 3 Chlorophenyl 3 Methoxybenzoic Acid

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. DFT has become a popular method due to its favorable balance of accuracy and computational cost, making it well-suited for calculating the optimized geometry, vibrational frequencies, and electronic properties of molecules the size of 4-(3-Chlorophenyl)-3-methoxybenzoic acid. researchgate.netnih.gov These calculations provide a static, gas-phase picture of the molecule's electron distribution and reactivity.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. dntb.gov.uamalayajournal.org A large gap implies high stability, whereas a small gap suggests the molecule will be more reactive.

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the methoxy-substituted phenyl ring, which can donate electron density. Conversely, the LUMO is likely distributed over the electron-deficient areas, including the carboxylic acid group and the chloro-substituted phenyl ring. The analysis of these orbitals helps predict how the molecule will interact with other chemical species. malayajournal.orgcureffi.org

Table 1: Key Electronic Properties Derived from Frontier Orbital Analysis

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital. Indicates the molecule's ability to donate electrons.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital. Indicates the molecule's ability to accept electrons.

| Energy Gap (ΔE) | The difference in energy between the HOMO and LUMO (ELUMO - EHOMO). | A larger gap correlates with higher molecular stability and lower chemical reactivity. |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.net The MEP illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying electron density. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), prone to nucleophilic attack. malayajournal.org

In this compound, the MEP would be expected to show significant negative potential around the oxygen atoms of the carboxylic acid group and the electronegative chlorine atom. These sites represent likely points for hydrogen bonding and interactions with electrophiles. A region of high positive potential would be anticipated around the acidic proton of the carboxyl group, marking it as the primary site for deprotonation.

The acidity constant (pKa) is a measure of a compound's acidity in solution. For this compound, the pKa of the carboxylic acid group is a key determinant of its behavior in biological and chemical systems. Computational methods can predict pKa values with considerable accuracy by calculating the Gibbs free energy change of the deprotonation reaction. mdpi.com These calculations often involve a thermodynamic cycle that separates the process into gas-phase deprotonation and the solvation energies of the species involved. aalto.fi

The presence of substituents on the benzoic acid core significantly influences its acidity. The electron-donating methoxy (B1213986) group at the meta position would slightly decrease acidity compared to unsubstituted benzoic acid. Conversely, the electron-withdrawing 3-chlorophenyl group at the para position would increase acidity. Computational predictions can quantify the net effect of these competing electronic influences. Methods combining quantum mechanics with continuum solvation models (like PCM) or machine learning approaches have shown excellent accuracy in predicting pKa values for diverse compounds. optibrium.comoptibrium.com

Table 2: Predicted Acidity of this compound

Parameter Prediction Method Predicted Value
Gas-Phase Acidity DFT/ab initio calculations Provides intrinsic acidity without solvent effects.

| pKa (in water) | QM with Solvation Model (e.g., PCM, SMD) | Accounts for solvent effects to predict acidity in aqueous solution. |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior, conformational flexibility, and interactions with its environment over time. mdpi.com MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the study of processes like conformational changes and solvation.

Furthermore, rotations of the methoxy and carboxylic acid substituents relative to their respective phenyl rings also contribute to the molecule's conformational landscape. The interplay of these rotational degrees of freedom can lead to different stable conformers that may co-exist, a phenomenon known as conformational polymorphism if they crystallize into different structures. rsc.org

The behavior of this compound is heavily influenced by its solvent environment. MD simulations incorporating explicit solvent molecules (e.g., water) can reveal how solvent interactions affect the molecule's preferred conformation. In polar solvents, the molecule may adopt conformations that maximize favorable interactions, such as hydrogen bonding between the carboxylic acid group and water molecules.

MD simulations are also effective for studying intermolecular association. For instance, like other carboxylic acids, two molecules of this compound can form a stable, hydrogen-bonded dimer. Simulations can provide information on the stability, structure, and dynamics of such dimers in solution, which is crucial for understanding properties like solubility and crystal packing.

Docking and Molecular Modeling for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

In silico methods are employed to forecast the binding behavior of ligands like "this compound" with various biological targets. These predictions are based on the physicochemical properties of the ligand and the three-dimensional structure of the target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose.

For analogous compounds, docking studies have been used to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, in studies of other compounds with chlorophenyl and methoxybenzyl moieties, docking simulations have successfully predicted binding within the active sites of receptors like the transforming growth factor beta (TGF-β) type I receptor kinase domain. These studies often reveal critical amino acid residues that are essential for binding.

Table 1: Representative Data from Molecular Docking Studies of Structurally Related Compounds

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Imidazo[2,1-b]thiadiazole derivativesTGF-β type I receptor kinase-8.5 to -9.5Lys232, His283, Ser280Hydrogen bonding, Hydrophobic
Pyrazole derivativesAcetylcholinesterase (AChE)-7.0 to -8.0Tyr334, Phe331, Trp84π-π stacking, Hydrophobic
Benzo[b]thiophene derivativesVarious bacterial proteins-6.5 to -7.5Asp89, Gly118, Ala119Hydrogen bonding, van der Waals

Note: This table is illustrative and based on findings for structurally related compounds, not "this compound" itself.

Beyond static docking poses, molecular dynamics (MD) simulations provide a dynamic view of the ligand-target interactions over time. These simulations can offer deeper mechanistic insights by revealing the stability of the binding pose, the conformational changes in the protein upon ligand binding, and the role of solvent molecules in the interaction.

MD simulations can help to:

Validate Docking Poses: By running simulations of the docked complex, researchers can assess the stability of the predicted binding mode. If the ligand remains stably bound in its initial pose throughout the simulation, it lends confidence to the docking result.

Elucidate Allosteric Effects: Computational simulations can uncover how the binding of a ligand to one site on a protein can influence the protein's activity at a distant site.

Predict Residence Time: Advanced simulation techniques can be used to estimate the duration for which a ligand will remain bound to its target, a critical parameter for drug efficacy.

For example, in the study of other novel compounds, MD simulations have been used to confirm the stability of interactions with target proteins, showing minimal deviation from the initial docked conformation over the simulation period.

Vi. Investigation of Biological Mechanisms Involving 4 3 Chlorophenyl 3 Methoxybenzoic Acid and Its Analogues

Molecular Target Identification and Pathway Modulation Studies

Investigations into compounds structurally related to 4-(3-chlorophenyl)-3-methoxybenzoic acid have identified specific molecular targets, including enzymes and receptors, and have begun to map their influence on intracellular signaling pathways.

Enzyme Inhibition/Activation Mechanisms

Analogues of this compound have demonstrated the ability to modulate the activity of key cellular enzymes. This modulation is a critical aspect of their mechanism of action. For instance, certain N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been identified as inhibitors of Protein Kinase B (PKB/AKT), a pivotal enzyme in cell survival and proliferation pathways. semanticscholar.org Specifically, one analogue showed significant inhibitory activity against the AKT2 isoform. semanticscholar.org

Another area of investigation involves the indirect modulation of enzymatic activity. The N-phenylbenzamide derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126), is believed to exert antiviral effects by increasing the intracellular levels of Apolipoprotein B mRNA Editing Enzyme Catalytic Polypeptide-like 3G (APOBEC3G). nih.gov APOBEC3G is a DNA cytidine (B196190) deaminase that acts as a host defense factor against viruses. nih.gov Furthermore, pyrazolo[3,4-b]pyridine derivatives, such as 4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine, have been shown to inhibit Cyclin-Dependent Kinases 2 and 9 (CDK2 and CDK9), which are crucial for cell cycle regulation. mdpi.com

Table 1: Enzyme Modulation by Analogues

Analogue ClassSpecific Compound ExampleEnzyme TargetObserved Effect
N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazolesCompound 4jAKT2/PKBbInhibition
N-phenylbenzamidesN-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamideAPOBEC3GIncreased intracellular levels
Pyrazolo[3,4-b]pyridines4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridineCDK2 / CDK9Inhibition

Receptor Binding Studies

The interaction of these compounds with cellular receptors is another key area of mechanistic study. Research on N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines, which share structural motifs with benzamide analogues, has led to the development of potent and selective antagonists for the kappa opioid receptor. nih.gov These studies, employing in vitro [³⁵S]GTPγS binding assays, have been instrumental in defining the structure-activity relationships that govern receptor affinity and selectivity. nih.gov While not directly involving this compound, this research highlights how modifications to the core benzamide and phenyl structures can achieve specific interactions with G-protein coupled receptors.

Interaction with Cellular Proteostasis Networks and Related Biological Systems

The cellular proteostasis network (PN) is a complex and highly integrated system responsible for maintaining the health of the cellular proteome. It encompasses the machinery for protein synthesis, folding, trafficking, and degradation. Failures in proteostasis can lead to the accumulation of misfolded or aggregated proteins, a hallmark of many diseases.

While direct studies on the interaction of this compound with the proteostasis network have not been extensively reported, the compound's influence on signaling pathways known to be intertwined with proteostasis, such as the PI3K/AKT pathway, suggests a potential for indirect modulation. The AKT pathway, for example, is a key regulator of protein synthesis via mTOR and is also implicated in the regulation of autophagy, a primary protein degradation pathway. Therefore, the inhibition of AKT by analogues could have downstream consequences on the cellular proteostasis balance.

Cellular Response and Mechanism of Action Studies (In Vitro Models)

In vitro studies using various cell lines have been fundamental in characterizing the cellular responses to treatment with analogues of this compound. These studies provide insight into the ultimate effects of the molecular interactions described previously.

Effects on Specific Cellular Processes (e.g., cell growth, differentiation, oxidative stress, apoptosis)

A consistent finding across studies of various analogues is the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation in cancer cell lines.

Cell Growth Inhibition: A 3,4,5 tri-methoxy ciprofloxacin (B1669076) chalcone (B49325) hybrid demonstrated a concentration and time-dependent reduction in the viability of human hepatocellular carcinoma (HepG2) and breast carcinoma (MCF7) cells. waocp.orgwaocp.org Similarly, Ethyl 4-[(4-methylbenzyl)oxy] benzoate (B1203000) showed dose-dependent growth reduction in MCF7 cells. nih.gov An N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole also exhibited potent growth inhibitory properties against glioblastoma cell lines. semanticscholar.org

Apoptosis Induction: The chalcone hybrid was found to induce pre-G1 apoptosis and cell cycle arrest at the G2/M stage in cancer cells. waocp.orgwaocp.org The anticancer activity of Ethyl 4-[(4-methylbenzyl)oxy] benzoate was also linked to the induction of apoptosis, confirmed by the activation of pro-apoptotic genes. nih.gov

Table 2: Effects of Analogues on Cellular Processes in Cancer Cell Lines

Analogue ClassCell Line(s)Effect on Cell GrowthEffect on Apoptosis
3,4,5 Tri-Methoxy Ciprofloxacin Chalcone HybridHepG2, MCF7Reduced viabilityInduction of pre-G1 apoptosis; G2/M cell cycle arrest
Ethyl 4-[(4-methylbenzyl)oxy] benzoateMCF7, EACDose-dependent reductionInduction via activation of pro-apoptotic genes
N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazolesGlioblastoma linesInhibitionNot specified

Modulation of Intracellular Pathways

The broader effects on cell growth and survival are driven by the modulation of specific intracellular signaling pathways. As mentioned, the PI3K/AKT pathway is a significant target. The inhibition of AKT2 by a pyrano[2,3-c]pyrazole analogue directly impacts this critical pro-survival pathway. semanticscholar.org High expression of AKT2 is correlated with glioma malignancy, underscoring the therapeutic potential of its inhibition. semanticscholar.org

Furthermore, the pro-apoptotic effects of some analogues are linked to the modulation of key apoptosis-related proteins. Treatment with Ethyl 4-[(4-methylbenzyl)oxy] benzoate led to the activation of pro-apoptotic genes such as p53, Bax, Parp, and caspases-3, -8, and -9, alongside the inactivation of the anti-apoptotic gene Bcl2. nih.gov Similarly, the 3,4,5 tri-methoxy ciprofloxacin chalcone hybrid induced apoptosis through the up-regulation of the tumor suppressor protein p53. waocp.orgwaocp.org

Mechanistic Studies of Antimicrobial Activity of Benzoic Acid Derivatives

The antimicrobial action of benzoic acid and its derivatives is not attributed to a single, universal mechanism but rather a combination of effects that disrupt microbial viability. The lipophilicity of these compounds, influenced by their chemical structure, is a critical factor in their effectiveness. Generally, the undissociated, lipophilic form of the acid is believed to be responsible for antimicrobial activity, as it can more readily pass through the lipid-rich cell membranes of microorganisms. nih.gov The nature, number, and position of substituents on the benzene (B151609) ring significantly influence this activity. nih.gov Molecules with a benzene ring attached to groups like amino, nitro, hydroxyl, or carboxyl can inhibit microbial growth through various mechanisms, including enzyme inhibition, chelation of metal ions, and interactions with proteins or DNA. researchgate.net

A primary mechanism by which benzoic acid derivatives exert their antimicrobial effect is through the disruption of microbial cellular membranes and the inhibition of essential enzymes. researchgate.net This process often begins with the passive diffusion of the undissociated acid across the plasma membrane. nih.gov

Once inside the cell, where the pH is typically neutral or slightly alkaline, the acid dissociates, releasing protons (H+ ions) into the cytoplasm. This influx of protons can overwhelm the cell's homeostasis, leading to intracellular acidification. nih.govresearchgate.net This disruption can, in turn, inhibit the active uptake of certain amino and oxo acids. researchgate.net

The physical presence of these aromatic compounds within the phospholipid bilayer can also compromise membrane integrity. nih.gov The hydrophobicity of the aromatic ring and certain substituents allows these molecules to intercalate with the membrane lipids, leading to damage, increased permeability, and leakage of vital intracellular components. researchgate.net Studies have shown that increasing the lipophilicity of benzoic acid derivatives, for instance through the addition of methoxyl groups, can enhance their affinity for cell membranes and, in some cases, their antimicrobial properties. nih.gov

This membrane-disrupting action can be synergistic. For example, the combination of capric acid with benzoic acid derivatives has demonstrated a potent staphylocidal effect. In this synergistic relationship, capric acid first disrupts the bacterial membrane, which then facilitates the entry of the benzoic acid derivative. nih.gov The subsequent intracellular accumulation leads to a fatal cytoplasmic ion imbalance. nih.gov The damage to the plasma membrane is also linked to the denaturation of proteins and the inactivation of cellular enzymes, further contributing to cell death. researchgate.net

Table 1: Effects of Benzoic Acid Derivatives on Microbial Cellular Membranes
Benzoic Acid DerivativeObserved Effect on MembraneMechanism DetailTarget Organism(s)
Benzoic AcidDisruption of cell homeostasisPassage of undissociated acid through the membrane, followed by release of H+ ions into the cytoplasm. nih.govresearchgate.netGeneral bacteria
Phenolic Acids (general)Incorporation/Penetration of phospholipid layerAcidification of intracellular pH and interaction with membrane components. nih.govEscherichia coli
Methoxybenzoic AcidsIncreased affinity to cell membranesThe methoxyl group increases the lipophilicity of the acid. nih.govEscherichia coli
β-Resorcylic Acid (in synergy with Capric Acid)Synergistic membrane disruptionCapric acid causes initial membrane damage, allowing β-resorcylic acid to enter and cause cytoplasmic ion imbalance. nih.govStaphylococcus aureus, MRSA

Beyond generalized membrane disruption, certain benzoic acid analogues have been shown to interact with specific molecular targets within microbial cells, leading to more defined mechanisms of inhibition.

One such target is the bacterial RNA polymerase (RNAP), an essential enzyme for transcription. nih.gov A study on benzyl (B1604629) and benzoyl benzoic acid derivatives revealed that these compounds can inhibit the crucial interaction between the RNAP core enzyme and its sigma (σ) factor. nih.gov By mimicking the sigma factor at its primary binding site on RNAP, the inhibitor prevents the formation of the holoenzyme, which is necessary to initiate transcription at gene promoters. This effectively halts the transcription process and subsequent protein synthesis, leading to bacterial growth inhibition. nih.gov

Another specific pathway targeted by a benzoic acid derivative involves folic acid synthesis. The synthetic compound o-benzoic sulfimide (B8482401) (saccharin) acts as a prodrug. mdpi.com Inside the cell, it is believed to be biotransformed into o-sulphamoylbenzoic acid. This molecule is a structural analogue of p-aminobenzoic acid (PABA), a vital precursor for folic acid synthesis in bacteria. The o-sulphamoylbenzoic acid then acts as a competitive inhibitor, mistakenly incorporated by bacterial enzymes into a "pseudofolic acid" molecule. mdpi.com This non-functional analogue cannot support the synthesis of nucleic acids and various proteins, ultimately arresting bacterial growth. mdpi.com

The prodrug approach has also been explored for treating Mycobacterium tuberculosis. Esterified benzoic acid derivatives demonstrate greater activity than the free acids. nih.gov The increased lipophilicity of the esters facilitates their entry into the mycobacterial cells, where they are then hydrolyzed by intracellular esterases to release the active benzoic acid, which exerts its antimycobacterial effect. nih.gov

Table 2: Specific Microbial Targets of Benzoic Acid Derivatives
Benzoic Acid Analogue ClassMicrobial TargetMechanism of ActionResult
Benzyl and Benzoyl Benzoic AcidsRNA Polymerase (RNAP) - Sigma (σ) Factor InteractionInhibits the binding of σ factor to the RNAP core enzyme, preventing holoenzyme formation. nih.govInhibition of bacterial transcription and growth. nih.gov
o-Benzoic Sulfimide (Saccharin)Folic Acid Synthesis Pathway (specifically, the enzyme utilizing p-aminobenzoic acid)Acts as a prodrug, converting to a p-aminobenzoic acid (PABA) analogue that competitively inhibits folic acid synthesis. mdpi.comFormation of non-functional "pseudofolic acid," halting nucleic acid and protein synthesis. mdpi.com
Benzoic Acid EstersIntracellular environment (Mycobacterium tuberculosis)Acts as a prodrug; esters facilitate cell entry and are hydrolyzed by mycobacterial esterases to the active acid form. nih.govInhibition of mycobacterial growth. nih.gov

Vii. Advanced Research Directions and Potential Scientific Applications of 4 3 Chlorophenyl 3 Methoxybenzoic Acid

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. The development of such probes requires a deep understanding of target-protein interactions. While no specific chemical probes based on 4-(3-chlorophenyl)-3-methoxybenzoic acid have been detailed in the literature, its structure suggests potential as a scaffold for such development. The biphenyl (B1667301) moiety provides a rigid backbone that can be functionalized to interact with biological targets. The carboxylic acid group, for instance, can form key interactions, such as salt bridges with amino acid residues within a protein's binding pocket.

For example, in the development of a chemical probe for the dark kinase STK17B, a carboxylic acid on a heterocyclic scaffold was shown to form a crucial salt bridge with a lysine (B10760008) residue (K62) in the ATP-binding pocket. nih.gov This highlights the importance of the carboxylic acid functional group in achieving potent and selective inhibition. The hydrophobic nature of the chlorophenyl group in this compound could also be exploited to achieve specific interactions within hydrophobic pockets of target proteins. The design and synthesis of libraries of compounds based on this scaffold could lead to the discovery of novel probes for understudied biological targets. nih.gov

Integration into Material Science Applications (e.g., as building blocks or functional molecules)

Biphenyl derivatives are of significant interest in material science due to their rigid structure and unique electronic properties. They are often used as building blocks for liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. rsc.org The specific substitution pattern of this compound could influence its packing in the solid state, leading to materials with interesting optical or electronic properties.

For instance, 4-methoxybenzoic acid derivatives have been used in the synthesis of liquid crystalline materials. researchgate.net The introduction of a chlorophenyl group could modify the mesophase behavior and other physical properties of such materials. The carboxylic acid group also provides a handle for further chemical modification, allowing for the integration of this molecule into larger polymeric structures or onto surfaces. The potential applications in this area are broad, ranging from the development of new display technologies to the creation of novel functional polymers. rsc.org

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. nih.gov These models are valuable tools in drug discovery for predicting the activity of new compounds and for optimizing lead structures. Biphenyl carboxylic acid derivatives have been the subject of QSAR studies for various biological activities, including analgesic and anti-inflammatory effects. medcraveonline.com

In a typical QSAR study, various molecular descriptors are calculated for a series of compounds and then correlated with their measured biological activity using statistical methods like multiple linear regression. medcraveonline.com These descriptors can be electronic (e.g., dipole moment), steric (e.g., molecular volume), or topological in nature. The resulting QSAR models can provide insights into the structural features that are important for activity. For example, a QSAR study on biphenyl carboxamide analogs revealed the importance of certain topological descriptors for analgesic activity. While no specific QSAR model for this compound is available, it could be included in a dataset of related compounds to develop such a model.

Table 1: Example of Descriptors Used in QSAR Studies of Biphenyl Derivatives

Descriptor Type Example Descriptor Potential Influence on Activity
Electronic Dipole Moment Can influence interactions with polar residues in a binding site.
Steric Molar Volume Relates to the size and shape of the molecule, affecting its fit in a binding pocket.
Topological Wiener Index Describes the branching of the molecule, which can impact its flexibility and interactions.

This table is illustrative and provides examples of descriptor types that could be used in a QSAR study of this compound and its analogs.

Exploration of Self-Assembly and Supramolecular Chemistry

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of larger, organized structures. The carboxylic acid and aromatic rings of this compound make it a prime candidate for studies in self-assembly. Carboxylic acids are well-known to form strong hydrogen-bonded dimers. The biphenyl core can participate in π-π stacking interactions, which are crucial for the organization of molecules in the solid state and in solution. acs.orgchinesechemsoc.org

Studies on related biphenyl carboxylic acids have demonstrated their ability to form various self-assembled structures, including monolayers and bilayers on surfaces. acs.org The specific arrangement of molecules in these assemblies is dictated by a delicate balance of intermolecular forces, including hydrogen bonding and π-stacking. The substitution pattern on the biphenyl rings can significantly influence the resulting supramolecular architecture. For instance, the presence of a chlorine atom and a methoxy (B1213986) group will affect the electronic distribution and steric properties of the molecule, thereby directing the self-assembly process. The study of how this compound self-assembles could lead to the development of new materials with tailored properties, such as functional surfaces or molecular networks. nih.govresearchgate.netnih.gov

Synergistic Research with Other Compound Classes

Synergistic effects, where the combined effect of two or more compounds is greater than the sum of their individual effects, are of great interest in pharmacology and materials science. mdpi.commdpi.comresearchgate.net While there is no specific research on the synergistic effects of this compound, its structural features suggest potential for such interactions.

In the context of pharmacology, this compound could be investigated in combination with other therapeutic agents. For example, some phenolic compounds have been shown to act synergistically with conventional chemotherapeutic agents to enhance their anticancer activity. mdpi.com The biphenyl structure of this compound is a common scaffold in many biologically active molecules, and its potential to modulate the activity of other drugs could be a fruitful area of research. mdpi.comnih.govmdpi.com In material science, co-crystallization of this compound with other molecules could lead to the formation of new materials with enhanced or novel properties. The study of its interactions with other classes of compounds could therefore open up new avenues for the development of combination therapies or advanced materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-Chlorophenyl)-3-methoxybenzoic acid, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer :

  • Route Selection : Start with esterification of 3-methoxybenzoic acid to protect the carboxylic acid group, followed by Friedel-Crafts alkylation using 3-chlorophenyl derivatives. Deprotection under mild acidic conditions (e.g., HCl/EtOH) regenerates the benzoic acid core .
  • Optimization : Vary catalysts (e.g., AlCl₃ vs. FeCl₃) and solvents (e.g., dichloromethane vs. toluene) to assess regioselectivity. Monitor reaction progress via TLC or HPLC (≥95% purity threshold) .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product. Confirm purity via melting point analysis and ¹H/¹³C NMR .

Q. Which analytical techniques are most reliable for structural elucidation and purity assessment of this compound?

  • Methodological Answer :

  • Structural Confirmation :
  • NMR Spectroscopy : Compare aromatic proton signals (δ 6.8–7.5 ppm for chlorophenyl and methoxy groups) and carboxylic acid proton (δ ~12 ppm in DMSO-d₆) .
  • FT-IR : Identify key functional groups (C=O stretch at ~1680 cm⁻¹, C-O-C stretch at ~1250 cm⁻¹) .
  • Purity Analysis :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time comparison against a certified reference standard .
  • Elemental Analysis : Ensure C, H, Cl, and O percentages align with theoretical values (e.g., C: 58.3%, Cl: 10.5%) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity or reactivity of this compound?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) based on the compound’s electron-deficient chlorophenyl group and hydrogen-bonding carboxylic acid .
  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with analogs (e.g., 4-(4-Chlorophenyl) derivatives) to explain activity differences .
  • MD Simulations : Simulate solvation dynamics in aqueous or lipid environments to assess membrane permeability .

Q. How can researchers resolve contradictory data on this compound’s biological activity across studies?

  • Methodological Answer :

  • Comparative Assays : Replicate studies using standardized protocols (e.g., fixed concentrations, cell lines) to isolate variables. For example, discrepancies in IC₅₀ values against cancer cells may arise from differences in assay duration or serum content .
  • Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that might interfere with activity measurements .
  • Structural Analog Testing : Compare with derivatives (e.g., 3-methoxy vs. 4-methoxy substitution) to determine if positional isomerism affects target binding .

Q. What strategies are effective for designing coordination complexes using this compound as a ligand?

  • Methodological Answer :

  • Ligand Design : Exploit the carboxylic acid group for metal coordination (e.g., Cu²⁺, Zn²⁺). Test chelation efficiency via UV-Vis titration (λ shifts indicate complex formation) .
  • Application Screening : Evaluate catalytic performance in cross-coupling reactions (e.g., Suzuki-Miyaura) or photoluminescence properties in material science .
  • Stability Studies : Monitor complex degradation under varying pH/temperature using cyclic voltammetry or XRD .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.